

Application Note: Preparation of Chloroapixaban Stock Solution for Analytical Profiling

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Compound of Interest

Compound Name: Chloroapixaban

CAS No.: 2029205-64-7

Cat. No.: B1458996

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Introduction & Scientific Context

Chloroapixaban (CAS: 2029205-64-7), chemically known as 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a critical process-related impurity and structural analogue of the anticoagulant Apixaban.[1]

In the synthesis of Apixaban, the p-methoxyphenyl group is a key pharmacophore.

Chloroapixaban arises when p-chloroaniline is inadvertently introduced or substituted during the formation of the pyrazole core, or through specific halogenation side-reactions. Because the chlorine atom (lipophilic, electron-withdrawing) replaces the methoxy group (electron-donating), the physicochemical properties—specifically retention time (RT) and response factors—differ subtly from the parent API.

Why this protocol matters: Accurate quantification of **Chloroapixaban** is mandated by ICH Q3A/B guidelines. However, its rigid pyrazolo-pyridinone scaffold confers high crystal lattice energy, making it sparingly soluble in standard reverse-phase mobile phases (Water/Methanol). Improper solubilization leads to micro-precipitation, resulting in variable peak areas, ghost peaks, and failed system suitability tests.

This guide details a robust, self-validating protocol for preparing stable stock solutions, leveraging Dimethyl Sulfoxide (DMSO) as a universal solubilizer to overcome thermodynamic solubility barriers.

Physicochemical Profile & Solubility Strategy[2]

Before handling, review the compound's properties to inform solvent selection.

Property	Data	Implications for Protocol
Molecular Formula	C ₂₄ H ₂₂ ClN ₅ O ₃	—
Molecular Weight	463.92 g/mol	Heavier than Apixaban (459.5 g/mol); distinct MS signal.
Solubility (Water)	< 0.03 mg/mL	Critical: Do NOT attempt to dissolve directly in aqueous buffers.[2]
Solubility (Methanol)	~1 mg/mL (Slight)	Risky for primary stock; prone to crashing out at low temps.
Solubility (DMSO)	> 5 mg/mL	Ideal Primary Solvent. Breaks lattice energy effectively.
pKa	~13 (Amide)	Non-ionizable in standard LC-MS pH ranges (pH 2-8).
LogP	~2.9	Moderately lipophilic; will retain longer than Apixaban on C18.

Reagents & Equipment

Reagents

- **Chloroapixaban** Reference Standard: >98% purity (ensure CoA is available).
- Primary Solvent: DMSO (LC-MS Grade). Note: DMSO is hygroscopic; use fresh aliquots.
- Diluent (Working Solvent): Water:Acetonitrile (50:50 v/v), LC-MS Grade.

Equipment

- Analytical Balance: Readability of 0.01 mg (X.XXXXX g) is required due to the potency and cost of the standard.
- Static Eliminator: Ionizing blower or anti-static gun (Essential for dry, charged powders like pyrazoles).
- Vials: Amber borosilicate glass (Type I) to prevent potential photo-dehalogenation.
- Ultrasonic Bath: Temperature controlled (<30°C).[3]

Detailed Protocol: Stock Solution Preparation

Phase 1: Primary Stock Preparation (1.0 mg/mL)

Target: Prepare 5 mL of 1000 µg/mL stock in DMSO.

- Equilibration: Allow the **Chloroapixaban** vial to reach room temperature before opening to prevent condensation.
- Static Control: Pass the weighing boat/vial through the static eliminator field.
- Weighing: Accurately weigh 5.00 mg ± 0.05 mg of **Chloroapixaban** into a 5 mL amber volumetric flask.
 - Expert Insight: If a volumetric flask is unavailable, weigh the solvent gravimetrically (Density of DMSO ≈ 1.10 g/mL), but volumetric is preferred for regulatory compliance.
- Solubilization:
 - Add approximately 3 mL of DMSO.
 - Vortex for 30 seconds.
 - Sonicate for 5 minutes. Caution: Monitor temperature. If the bath warms up, the compound may degrade. Keep < 30°C.
 - Inspect visually.[4][5] The solution must be perfectly clear with no floating particulates.

- Make up to Volume: Add DMSO to the mark. Invert 10 times to mix.

Phase 2: Secondary Working Standard (50 µg/mL)

Target: Dilute for HPLC/UPLC injection.

- Diluent Preparation: Prepare 50:50 Water:Acetonitrile.[6]
 - Why this ratio? It matches the initial gradient conditions of most Apixaban impurity methods, preventing solvent shock (peak distortion) upon injection.
- Dilution:
 - Transfer 500 µL of Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.
 - Add Diluent to the mark.[6][7][8]
 - Vortex immediately.
 - Self-Validating Step: Hold the flask against a light source. If "schlieren" lines (swirls) persist or turbidity appears, the dilution failed (likely due to cold solvents or pH shock).

Quality Control & Validation

Before using the stock for critical analysis, validate its integrity.

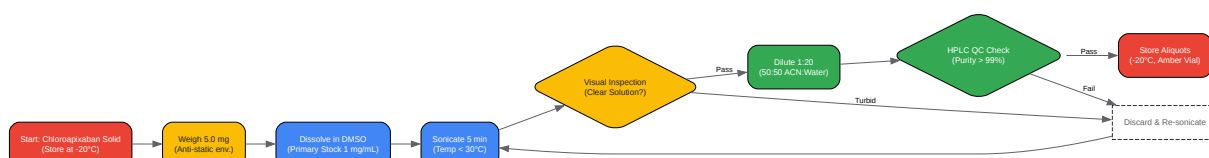
QC Check: UV-HPLC Purity

Inject the Working Standard (50 µg/mL) using the following rapid check conditions:

- Column: C18 (e.g., Agilent Zorbax SB-C18), 150 mm x 4.6 mm.
- Mobile Phase: Isocratic 50:50 [Water (0.1% Formic Acid) : Acetonitrile].
- Wavelength: 280 nm (Absorbance max).
- Criteria:
 - Single Peak: >99.0% area.

- Retention Time: **Chloroapixaban** should elute after Apixaban (Relative Retention Time ~1.1 - 1.2) due to the Cl substitution increasing lipophilicity.

Workflow Visualization (DOT Diagram)



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Caption: Logical workflow for the preparation and validation of **Chloroapixaban** stock solutions, ensuring solubility and analytical integrity.

Storage and Stability

- Primary Stock (DMSO): Stable for 3 months at -20°C. DMSO freezes at 19°C; ensure complete thawing and vortexing before reuse to avoid concentration gradients (cryoconcentration).
- Working Stock (ACN/Water): Unstable. Prepare fresh daily. The presence of water promotes slow hydrolysis of the amide bond over time.
- Container: Amber glass is mandatory. Chloro-aromatics can be susceptible to photolytic degradation.

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